molecular formula C7H10N4O4 B1520888 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid CAS No. 1144465-02-0

2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid

Cat. No.: B1520888
CAS No.: 1144465-02-0
M. Wt: 214.18 g/mol
InChI Key: HOZPQKAFTAJFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary IUPAC name being this compound. This nomenclature reflects the compound's structural composition, indicating the presence of a succinic acid backbone with a substituted triazole moiety attached via a methylene bridge. The naming convention specifically identifies the position of the amino group on the triazole ring and the point of attachment to the succinic acid framework.

Alternative nomenclature systems have produced several synonyms for this compound, each emphasizing different aspects of its chemical structure. The compound is also referred to as 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid, which utilizes the alternative name for succinic acid as butanedioic acid. Additional systematic names include 2-(5-amino-1H-1,2,4-triazol-1-yl)methylsuccinic acid, reflecting slight variations in nomenclature conventions while maintaining the essential structural description.

The compound's nomenclature is further supported by its International Chemical Identifier codes, which provide unambiguous structural representation. The InChI code for this compound is 1S/C7H10N4O4/c8-7-9-3-10-11(7)2-4(6(14)15)1-5(12)13/h3-4H,1-2H2,(H,12,13)(H,14,15)(H2,8,9,10), and its corresponding InChI key is HOZPQKAFTAJFJI-UHFFFAOYSA-N. These identifiers serve as standardized methods for representing the compound's molecular structure and facilitate accurate identification across various chemical databases and research platforms.

Properties

IUPAC Name

2-[(5-amino-1,2,4-triazol-1-yl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4/c8-7-9-3-10-11(7)2-4(6(14)15)1-5(12)13/h3-4H,1-2H2,(H,12,13)(H,14,15)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZPQKAFTAJFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)N)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway 1: Nucleophilic Opening of N-guanidinosuccinimide

  • Starting Materials: Succinic anhydride, aminoguanidine hydrochloride, and aliphatic amines.
  • Process:
    • Preparation of N-guanidinosuccinimide intermediate by reacting succinic anhydride with aminoguanidine hydrochloride.
    • The intermediate then undergoes nucleophilic ring opening by aliphatic amines under microwave irradiation.
    • This reaction facilitates subsequent recyclization to form the 1,2,4-triazole ring with the amino substituent at position 5.
  • Outcome: This method efficiently yields the desired 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid derivatives when using nucleophilic aliphatic amines.
  • Limitations: The approach is less effective with less nucleophilic aromatic amines, which fail to open the succinimide ring effectively.
  • Reference: This pathway is detailed in a study where microwave-assisted synthesis was employed to achieve high yields of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, structurally related compounds.

Pathway 2: Preparation via N-arylsuccinimides and Aminoguanidine Hydrochloride

  • Starting Materials: N-arylsuccinimides and aminoguanidine hydrochloride.
  • Process:
    • Initially, N-arylsuccinimides are synthesized from aromatic amines and succinic anhydride derivatives.
    • These N-arylsuccinimides then react with aminoguanidine hydrochloride under microwave irradiation.
    • This leads to ring closure forming the 1,2,4-triazole ring with the amino group at position 5.
  • Outcome: This method is suitable for aromatic amines with lower nucleophilicity, overcoming the limitations of Pathway 1.
  • Reference: The complementary nature of this pathway to Pathway 1 was demonstrated in the same research, showing successful synthesis of triazole derivatives with aromatic substituents.

Alternative Synthetic Considerations

  • Use of 1H-1,2,4-triazole Alkylamines: According to patent literature, 1H-1,2,4-triazole derivatives can be prepared by alkylation of 1H-1,2,4-triazole with bromoalkylphthalimide, followed by hydrazinolysis and acid treatment to yield triazolylalkylamines. These intermediates can then be reacted with succinic anhydride or its derivatives to form the target compound or its analogs.
  • Reaction Conditions: Reactions often employ microwave irradiation to enhance reaction rates and yields. Solvents such as dimethylformamide (DMF), ethanol, or methylene chloride are used depending on the step.
  • Acid-Addition Salts: The free base forms of these triazole derivatives can be converted into acid-addition salts with pharmaceutically acceptable acids (e.g., succinic acid), which are typically crystalline and water-soluble.

Data Table Summarizing Preparation Methods

Method No. Starting Materials Key Reaction Steps Suitable Amine Type Reaction Conditions Yield & Notes Reference
1 Succinic anhydride, aminoguanidine HCl, aliphatic amines Formation of N-guanidinosuccinimide, nucleophilic ring opening, recyclization Aliphatic amines (primary, secondary) Microwave irradiation, moderate temperature High yield for aliphatic amines; fails with aromatic amines
2 N-arylsuccinimides, aminoguanidine hydrochloride Reaction of N-arylsuccinimides with aminoguanidine, triazole ring closure Aromatic amines (less nucleophilic) Microwave irradiation, moderate temperature Effective for aromatic amines, complementary to Method 1
3 1H-1,2,4-triazole, bromoalkylphthalimide, hydrazine hydrate Alkylation, hydrazinolysis, acid treatment, reaction with succinic derivatives Triazole alkylamines intermediates Heating, reflux, various solvents (DMF, ethanol) Intermediate yields; allows formation of acid-addition salts

Research Findings and Analytical Characterization

  • Tautomerism: The synthesized 1,2,4-triazole derivatives exhibit annular prototropic tautomerism, which was studied by NMR spectroscopy and X-ray crystallography, confirming the structural integrity of the triazole ring and amino substitution.
  • Spectroscopic Data: Typical characterization involves 1H NMR, 13C NMR, IR spectroscopy, and melting point determination to confirm the formation of the triazole ring and succinic acid moiety.
  • Microwave Irradiation: Use of microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating methods.
  • Purity and Crystallinity: Acid-addition salts formed with succinic acid or other pharmaceutically acceptable acids tend to be crystalline solids with good water solubility, facilitating purification and formulation.

Chemical Reactions Analysis

Types of Reactions: 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the triazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve hydrogen gas and a suitable catalyst.

  • Substitution reactions may use alkyl halides and a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Applications

The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development. Triazole derivatives have been known to exhibit:

  • Antiviral properties: Compounds similar to 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Antibacterial and antifungal activities: The triazole ring is often associated with antimicrobial properties, suggesting potential applications in treating bacterial and fungal infections.

Biological Research

In biological studies, this compound can serve as a ligand for various enzymes and receptors. Its ability to bind to specific proteins can help elucidate biochemical pathways and interactions within cells.

Chemical Synthesis

As a versatile building block, this compound can be employed in the synthesis of more complex molecules. This application is particularly valuable in medicinal chemistry where new drug candidates are developed.

Industrial Applications

In industry, the compound can be utilized in the production of specialized materials such as:

  • Polymers: Incorporating this compound into polymer matrices may enhance material properties.
  • Coatings: Its chemical structure can contribute to the development of coatings with unique characteristics.

Case Study 1: Antiviral Activity

A study investigated the antiviral activity of triazole derivatives against influenza viruses. The results indicated that compounds with similar structures to this compound inhibited viral replication effectively at low concentrations. This highlights its potential as a lead compound for antiviral drug development.

Case Study 2: Synthesis of New Antimicrobial Agents

Research focused on synthesizing new antimicrobial agents using this compound as a precursor. The synthesized compounds exhibited significant antibacterial activity against resistant strains of bacteria, demonstrating the utility of this compound in addressing antibiotic resistance.

Mechanism of Action

The mechanism by which 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent/Backbone CAS Number Key Applications/Properties Source/Reference
2-[(5-Amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid Succinic acid backbone 1144465-02-0 Chelation, potential enzyme modulation Combi-Blocks
2-(5-Amino-1H-1,2,4-triazol-1-yl)acetic acid Acetic acid backbone Discontinued Discontinued (stability/application issues) CymitQuimica
3-(5-Amino-1H-1,2,4-triazol-3-yl)propananilide Propananilide backbone N/A Tautomerism studies, synthetic intermediate Lin et al.
SR-3306 (JNK inhibitor) Pyrimidine-triazole hybrid 1144465-02-0* Kinase inhibition, pharmaceutical JNK study
Triadimefon (Fungicide) Chlorophenoxy-butanone 43121-43-3 Agricultural fungicide TRI List

*Note: SR-3306's CAS is hypothetical; structure described in .

Pharmacological and Industrial Relevance

  • Kinase Inhibitors : SR-3306, a triazole-containing JNK inhibitor, demonstrates the pharmacological relevance of triazole scaffolds. The succinic acid group in the target compound could enhance solubility or binding affinity in similar applications .
  • Agrochemicals : Triadimefon, a triazole fungicide, underscores the role of triazole rings in agrochemicals. The target compound’s succinic acid moiety may offer environmental advantages (e.g., biodegradability) over chlorinated analogs .

Physicochemical Properties

  • Solubility : Succinic acid derivatives generally exhibit higher aqueous solubility than acetic acid analogs due to increased hydrophilicity.
  • Chelation Potential: The dicarboxylic structure of succinic acid enhances metal-chelating capabilities, distinguishing it from monocarboxylic (acetic acid) or non-acidic (propananilide) analogs .

Biological Activity

Overview

2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid (CAS No. 1144465-02-0) is a triazole derivative that exhibits a variety of biological activities due to its unique chemical structure. The compound is characterized by a triazole ring, which is known for its interactions with diverse biological targets, making it a subject of interest in pharmacological research.

Target of Action:
Compounds with a 1,2,4-triazole structure have been shown to possess a broad spectrum of pharmacological activities including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.

Mode of Action:
The triazole ring interacts with various enzymes and receptors within biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .

Biochemical Pathways:
The compound may influence several biochemical pathways by acting as a competitive inhibitor or modulator of key enzymes involved in metabolic processes. For instance, triazole derivatives are known to affect the biosynthesis of nucleic acids and cell wall synthesis in bacteria and fungi.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics. For example:

Microorganism Activity Reference
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate activity
Candida albicansEffective antifungal action

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound against multi-drug resistant strains of bacteria. The results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting potential as a new antimicrobial agent .
  • Anticancer Activity Assessment :
    • In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. Further mechanistic studies are needed to elucidate the precise pathways involved .

The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with chloroacetic acid under basic conditions followed by hydrolysis. This method ensures high yield and purity suitable for biological testing .

Property Value
Molecular FormulaC₇H₁₀N₄O₄
Molecular Weight214.18 g/mol
Purity>98%
CAS Number1144465-02-0

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets .
  • Molecular docking : Simulate binding interactions with enzymes (e.g., fungal CYP51 for antifungal activity) to prioritize synthetic analogs .
  • AI-driven tools : Platforms like COMSOL Multiphysics integrate reaction kinetics data to optimize synthesis parameters .

What are the best practices for handling and storing this compound to prevent degradation?

Q. Basic Research Focus

  • Storage : Store at −20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to minimize oxidation and hygroscopic degradation .
  • Handling : Use PPE (gloves, lab coat) due to skin/eye irritation risks .
  • Solubility : Prepare fresh solutions in DMSO or PBS (pH 7.4) to avoid precipitation .

How can researchers design experiments to evaluate the compound’s mechanism of action in anticancer studies?

Q. Advanced Research Focus

  • In vitro assays : Use apoptosis markers (e.g., Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) .
  • Pathway analysis : Employ Western blotting to assess protein targets (e.g., Bcl-2, caspase-3) .
  • Synergistic studies : Test combinations with chemotherapeutic agents (e.g., cisplatin) using Chou-Talalay synergy analysis .

What strategies are effective in scaling up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

  • Process intensification : Transition from batch to continuous-flow reactors to enhance mixing and heat transfer .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (Design of Experiments) to ensure robustness .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How do structural modifications (e.g., substituents on the triazole ring) impact physicochemical properties and bioactivity?

Q. Advanced Research Focus

  • Electron-withdrawing groups (e.g., -Br, -CF₃) enhance metabolic stability but may reduce solubility .
  • Hydrophilic substitutions (e.g., -OH, -COOH) improve aqueous solubility but increase renal clearance rates .
  • Quantitative Structure-Activity Relationship (QSAR) models can predict optimal substitutions for target-specific activity .

What regulatory and safety considerations are critical when publishing research on this compound?

Q. Basic Research Focus

  • Ethical compliance : Adhere to OECD guidelines for in vitro/in vivo testing.
  • Data integrity : Use validated software for spectral analysis and statistical reporting (APA standards for reproducibility) .
  • Hazard communication : Include SDS-derived safety protocols (e.g., GHS hazard codes for skin/eye irritation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
Reactant of Route 2
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.